molecular formula C25H17ClFNO5 B14079683 7-Chloro-2-(4-fluorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-2-(4-fluorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14079683
M. Wt: 465.9 g/mol
InChI Key: RXJPVAIAYQJMRZ-UHFFFAOYSA-N
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Description

7-Chloro-2-(4-fluorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chromeno-pyrrole core, which is often associated with significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(4-fluorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process may start with the preparation of the chromeno-pyrrole core, followed by the introduction of the chloro, fluorobenzyl, hydroxy, and methoxy groups under controlled conditions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(4-fluorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The chloro and fluorobenzyl groups can be reduced under specific conditions.

    Substitution: The chloro and fluorobenzyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the chloro group could introduce a variety of functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(4-fluorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-2-(4-fluorobenzyl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 7-Chloro-2-(4-fluorobenzyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

The unique combination of chloro, fluorobenzyl, hydroxy, and methoxy groups in 7-Chloro-2-(4-fluorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione distinguishes it from similar compounds. This unique structure may confer specific biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H17ClFNO5

Molecular Weight

465.9 g/mol

IUPAC Name

7-chloro-2-[(4-fluorophenyl)methyl]-1-(4-hydroxy-3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H17ClFNO5/c1-32-20-10-14(4-8-18(20)29)22-21-23(30)17-11-15(26)5-9-19(17)33-24(21)25(31)28(22)12-13-2-6-16(27)7-3-13/h2-11,22,29H,12H2,1H3

InChI Key

RXJPVAIAYQJMRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CC=C(C=C4)F)OC5=C(C3=O)C=C(C=C5)Cl)O

Origin of Product

United States

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